![molecular formula C24H27NO5S B281395 N-[(4-ethoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B281395.png)
N-[(4-ethoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-ethoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as TDB or TDBA, and it is synthesized using a specific method that involves several steps.
Wirkmechanismus
The mechanism of action of TDB involves the activation of a specific receptor known as GPR84. This receptor is involved in various physiological processes, including inflammation and immune response. TDB has been found to bind to this receptor and modulate its activity, leading to the observed anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects:
TDB has been found to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines. It has also been found to modulate the activity of immune cells, including T cells and macrophages.
Vorteile Und Einschränkungen Für Laborexperimente
TDB has several advantages for use in lab experiments, including its high potency and selectivity for the GPR84 receptor. However, its limitations include its relatively low solubility and stability, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research involving TDB, including the development of more stable and soluble analogs, the investigation of its potential use in the treatment of various diseases, and the elucidation of its precise mechanism of action.
In conclusion, TDB is a promising chemical compound with potential applications in scientific research. Its anti-inflammatory and immunomodulatory properties, as well as its selectivity for the GPR84 receptor, make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of TDB involves several steps, including the reaction of 4-ethoxybenzenesulfonyl chloride with 2,3-dihydrobenzofuran, followed by the reaction of the resulting product with 2-aminobutane. The final product is then purified using various techniques, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
TDB has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory and immunomodulatory properties, making it a potential candidate for the treatment of various diseases, including autoimmune disorders and cancer.
Eigenschaften
Molekularformel |
C24H27NO5S |
|---|---|
Molekulargewicht |
441.5 g/mol |
IUPAC-Name |
N-(4-ethoxyphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)butanamide |
InChI |
InChI=1S/C24H27NO5S/c1-3-7-24(26)25(31(27,28)19-13-11-18(12-14-19)29-4-2)17-10-15-23-21(16-17)20-8-5-6-9-22(20)30-23/h10-16H,3-9H2,1-2H3 |
InChI-Schlüssel |
HUVVENJXNSFKOB-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=CC=C(C=C4)OCC |
Kanonische SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=CC=C(C=C4)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



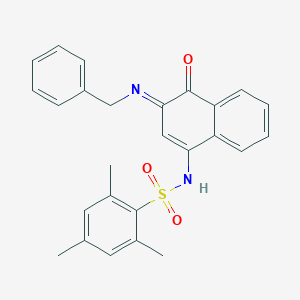
![N-{4-[(4-{[(4-isopropylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide](/img/structure/B281313.png)


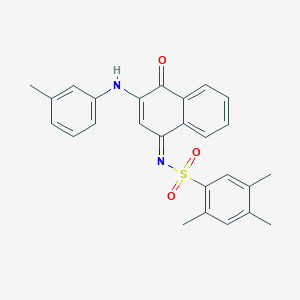
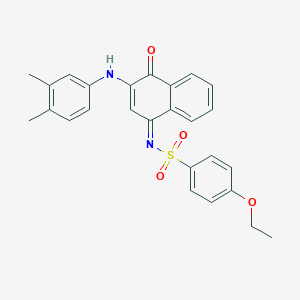
![N-[(1Z)-3-[(5-chloro-2-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]-4-ethoxybenzenesulfonamide](/img/structure/B281320.png)
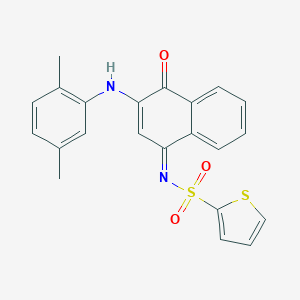
![Methyl 4-[(4-{[(4-methoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281325.png)

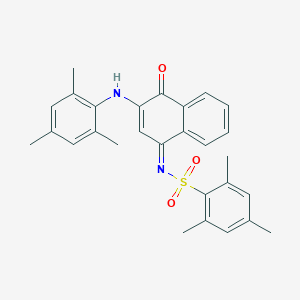
![4-({4-[(2-Naphthylsulfonyl)imino]-1-oxo-1,4-dihydro-2-naphthalenyl}amino)benzoic acid](/img/structure/B281330.png)
![4-ethyl-N-[(1Z)-3-[(4-hydroxyphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B281333.png)
![Ethyl 4-[(4-{[(4-ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281336.png)